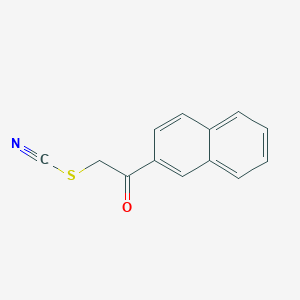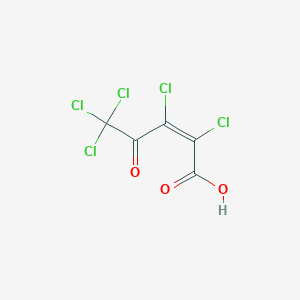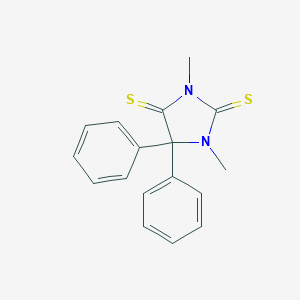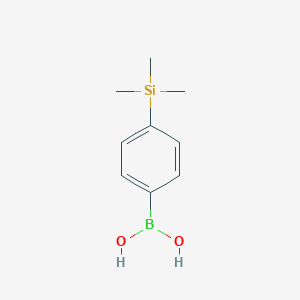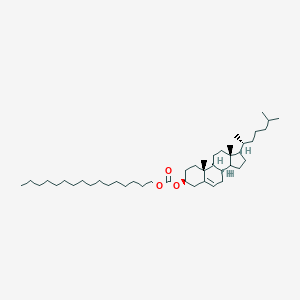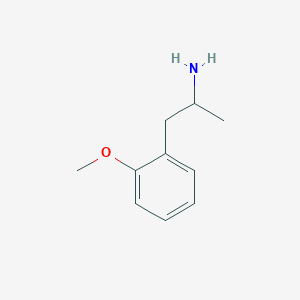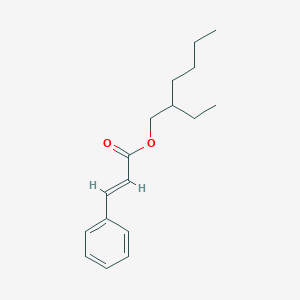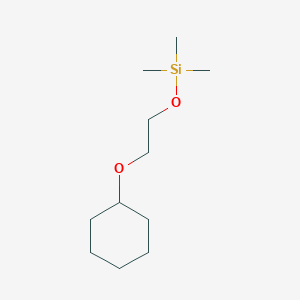
2-Cyclohexyloxyethoxy(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyloxyethoxy(trimethyl)silane, commonly known as CHTEMOS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CHTEMOS is a colorless, odorless, and transparent liquid that is soluble in most organic solvents.
Mechanism of Action
The mechanism of action of CHTEMOS is not fully understood, but it is believed to interact with biological molecules such as proteins and lipids through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of the biomolecules.
Biochemical and Physiological Effects:
Studies have shown that CHTEMOS has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential effects of CHTEMOS on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHTEMOS is its high reactivity and selectivity in organic reactions. CHTEMOS is also stable and easy to handle, making it a useful reagent in the laboratory. However, CHTEMOS can be expensive and difficult to obtain in large quantities, which limits its use in some experiments.
Future Directions
There are several potential future directions for research on CHTEMOS. One area of interest is the development of new synthetic routes for CHTEMOS that are more efficient and cost-effective. Another area of research is the investigation of the potential use of CHTEMOS in drug delivery systems, particularly for the targeted delivery of drugs to specific tissues or cells. Additionally, the use of CHTEMOS as a coating for medical implants and devices is an area of interest for biomedical engineers.
Synthesis Methods
CHTEMOS is synthesized through a two-step process, which involves the reaction of cyclohexanol with ethylene oxide to form 2-cyclohexyloxyethanol, followed by the reaction of 2-cyclohexyloxyethanol with trimethylsilyl chloride to form CHTEMOS.
Scientific Research Applications
CHTEMOS has been extensively researched for its potential applications in various fields such as materials science, organic synthesis, and biomedical engineering. In materials science, CHTEMOS has been used as a cross-linking agent for the preparation of silicone elastomers and coatings. In organic synthesis, CHTEMOS has been utilized as a protecting group for alcohols and a reagent for the preparation of cyclic ethers. In biomedical engineering, CHTEMOS has been investigated for its potential use as a drug delivery system and as a coating for medical implants.
properties
CAS RN |
16654-73-2 |
|---|---|
Product Name |
2-Cyclohexyloxyethoxy(trimethyl)silane |
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
2-cyclohexyloxyethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H24O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
InChI Key |
WKFOFEYMJQRWJM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1CCCCC1 |
Canonical SMILES |
C[Si](C)(C)OCCOC1CCCCC1 |
synonyms |
[2-(Cyclohexyloxy)ethoxy]trimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

